molecular formula C8H9ClN2 B175907 4-Chloro-5,6,7,8-tetrahydroquinazoline CAS No. 1125-62-8

4-Chloro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B175907
CAS No.: 1125-62-8
M. Wt: 168.62 g/mol
InChI Key: AHCZEYDUHAFFKD-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a chlorine atom at the 4th position and the tetrahydro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinazoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals and dyes due to its stable structure and reactivity.

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the tetrahydro structure, making it less flexible in certain reactions.

    5,6,7,8-Tetrahydroquinazoline: Does not have the chlorine atom, which affects its reactivity and biological activity.

    4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Contains additional fluorine atoms, which can enhance its stability and reactivity.

Uniqueness: 4-Chloro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZEYDUHAFFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503348
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-62-8
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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